An In-depth Technical Guide to 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid
An In-depth Technical Guide to 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and safety considerations for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. This document is intended to serve as a foundational resource for its application in research and development, particularly in the context of medicinal chemistry as a building block for protein degraders.
Core Chemical Properties
2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is a substituted arylboronic acid. The presence of the boronic acid functional group makes it a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its classification by chemical suppliers as a "Protein Degrader Building Block" suggests its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are of significant interest in modern drug discovery.[1][2]
Physicochemical & Structural Data
| Property | Value | Reference(s) |
| CAS Number | 1217501-47-7 | [1][3] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [3] |
| Molecular Weight | 257.11 g/mol | [1][3] |
| IUPAC Name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | [3] |
| Synonyms | (2-Methyl-4-(N-propylsulfamoyl)phenyl)boronic acid, Boronic acid, B-[2-methyl-4-[(propylamino)sulfonyl]phenyl]- | [3] |
| InChI | InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | [3] |
| InChIKey | QDJSKXQJUINZIX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCNS(=O)(=O)C1=CC=C(C(=C1)C)B(O)O |
Proposed Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is not documented in readily accessible scientific literature. However, a robust and logical synthetic route can be proposed based on well-established organometallic methodologies, specifically the lithiation-borylation of an appropriate aryl bromide precursor.
The proposed multi-step synthesis starts from commercially available 2-bromotoluene and proceeds through the formation of a key intermediate, 4-bromo-3-methyl-N-propylbenzenesulfonamide .
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
This step involves the electrophilic aromatic substitution (chlorosulfonation) of 2-bromotoluene.
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Materials: 2-Bromotoluene, Chlorosulfonic acid.
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Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a gas trap (to neutralize the evolving HCl gas), cool chlorosulfonic acid (approx. 4-5 equivalents) to 0°C in an ice bath.
-
Slowly add 2-bromotoluene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully heat the mixture to 50-60°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice with vigorous stirring.
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The solid product, 4-bromo-3-methylbenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. The material can be used in the next step, often without further purification.
-
-
Quantitative Data (Expected for Intermediate):
Step 2: Synthesis of 4-Bromo-3-methyl-N-propylbenzenesulfonamide
This step is a nucleophilic substitution where the sulfonyl chloride is reacted with propylamine to form the corresponding sulfonamide.
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Materials: 4-Bromo-3-methylbenzenesulfonyl chloride, Propylamine, Pyridine (or another suitable base), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
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In a separate flask, prepare a solution of propylamine (approx. 1.2 equivalents) and pyridine (approx. 1.2 equivalents) in DCM.
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Add the propylamine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-bromo-3-methyl-N-propylbenzenesulfonamide.
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Step 3: Synthesis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
The final step involves a lithium-halogen exchange followed by borylation and hydrolysis. This reaction must be conducted under strictly anhydrous and inert conditions.
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Materials: 4-Bromo-3-methyl-N-propylbenzenesulfonamide, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), 1M Hydrochloric acid (HCl).
-
Protocol:
-
To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the sulfonamide intermediate (1 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add n-BuLi (approx. 1.1 equivalents) dropwise via syringe, maintaining the temperature at -78°C. A color change is typically observed, indicating the formation of the aryllithium species. Stir for 1 hour at this temperature.
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Add triisopropyl borate (approx. 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at -78°C.
-
Stir the mixture at -78°C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
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Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic (pH ~1-2).
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Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the borate ester.
-
Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by methods such as recrystallization or flash chromatography to yield the final 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid.
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Safety and Handling
Detailed toxicological data for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is not available. However, based on safety data sheets for structurally similar arylboronic acids and sulfonyl chlorides, the following precautions are advised.[7][8][9][10]
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Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
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Arylboronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. Storing under an inert atmosphere is recommended for long-term stability.
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Applications in Drug Discovery
Arylboronic acids are fundamental building blocks in medicinal chemistry. The title compound's structure, featuring a sulfonamide linker and a reactive boronic acid handle, makes it an attractive candidate for several applications:
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Suzuki-Miyaura Coupling: It can be readily coupled with various aryl or heteroaryl halides to construct complex biaryl structures, which are common motifs in pharmacologically active molecules.
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Protein Degraders: As indicated by supplier information, this molecule is likely designed as a building block for PROTACs or molecular glues.[1][2] The sulfonamide nitrogen can serve as an attachment point for a linker connected to an E3 ligase-binding element, while the boronic acid can be used to couple the molecule to a warhead that binds the protein of interest.
Below is a conceptual diagram illustrating the role of a boronic acid building block in the synthesis of a bifunctional degrader via Suzuki coupling.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid [cymitquimica.com]
- 4. 4-Bromo-3-methylbenzene-1-sulfonyl chloride | C7H6BrClO2S | CID 2737503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Bromo-3-methylbenzenesulfonyl chloride CAS#: 72256-93-0 [amp.chemicalbook.com]
- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
